molecular formula C9H10Cl2O2 B8031310 1,5-Dichloro-3-ethoxy-2-methoxybenzene

1,5-Dichloro-3-ethoxy-2-methoxybenzene

Cat. No.: B8031310
M. Wt: 221.08 g/mol
InChI Key: MYJVWISEQDHRPF-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-ethoxy-2-methoxybenzene ( 1881293-60-2) is a substituted benzene derivative of significant interest in synthetic organic chemistry. With the molecular formula C 9 H 10 Cl 2 O 2 and a molecular weight of 221.08 g/mol, it serves as a versatile chemical building block . The specific arrangement of chlorine, ethoxy, and methoxy substituents on the aromatic ring makes it a valuable precursor for synthesizing more complex molecules. Its primary research application lies in its potential use as an intermediate in the synthesis of methoxylated aromatic compounds, such as those studied as derivatives of environmental contaminants . Compounds with similar structures are utilized in Suzuki coupling reactions, a powerful method for constructing biphenyl systems found in polychlorinated biphenyl (PCB) derivatives and other complex organic materials . Researchers value this compound for its defined substitution pattern, which allows for regioselective synthesis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,5-dichloro-3-ethoxy-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-3-13-8-5-6(10)4-7(11)9(8)12-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJVWISEQDHRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Chlorination Protocols

A two-step chlorination approach is often employed to achieve the 1,5-dichloro configuration:

  • Initial Monochlorination : Using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of Lewis acids like FeCl₃ at 0–25°C selectively introduces the first chlorine at position 1.

  • Dichlorination : Raising the temperature to 40–60°C and extending reaction time facilitates the second chlorination at position 5, leveraging the residual activation from the methoxy group.

Key Variables :

  • Temperature Control : Lower temperatures favor monochlorination, while higher temperatures promote dichlorination.

  • Catalyst Loading : FeCl₃ at 5–10 mol% optimizes reactivity without over-chlorination.

The introduction of methoxy and ethoxy groups typically precedes chlorination to exploit their directing effects. Two primary methods dominate:

Alkylation of Phenolic Intermediates

Starting from a dihydroxybenzene precursor (e.g., 2,3-dihydroxybenzene), sequential alkylation installs the methoxy and ethoxy groups:

  • Methoxy Introduction :

    • Reagents : Methyl iodide (MeI), potassium carbonate (K₂CO₃) in acetone.

    • Conditions : Reflux at 60°C for 5–6 hours.

    • Yield : ~70–80% for methoxy installation.

  • Ethoxy Introduction :

    • Reagents : Ethyl bromide (EtBr), sodium hydride (NaH) in dimethylformamide (DMF).

    • Conditions : Room temperature, 12-hour stirring.

    • Yield : ~65–75% for ethoxy installation.

Challenges :

  • Competing alkylation at both hydroxyl groups necessitates careful stoichiometry (1:1 molar ratio of alkylating agent to phenol).

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying to prevent hydrolysis.

Ullmann-Type Coupling for Direct Ether Synthesis

For substrates resistant to alkylation, copper-catalyzed coupling offers an alternative:

  • Catalyst : CuI (5 mol%).

  • Ligand : 1,10-Phenanthroline.

  • Base : Cs₂CO₃ in toluene at 110°C.

  • Yield : 50–60% for ethoxy groups, lower for methoxy due to steric hindrance.

Integrated Synthesis Pathways

Combining chlorination and etherification steps requires strategic sequencing to minimize side reactions. Two validated routes are detailed below:

Route A: Etherification Followed by Chlorination

  • Starting Material : 2,3-Dihydroxybenzene.

  • Step 1 : Methoxy installation via MeI/K₂CO₃ in acetone.

  • Step 2 : Ethoxy installation via EtBr/NaH in DMF.

  • Step 3 : Dichlorination using SO₂Cl₂/FeCl₃ at 40°C.

Overall Yield : 35–40%.

Route B: Chlorination Followed by Etherification

  • Starting Material : 1,5-Dichlorobenzene.

  • Step 1 : Nitration at position 3, followed by reduction to amine.

  • Step 2 : Diazotization and hydrolysis to introduce hydroxyl groups at positions 2 and 3.

  • Step 3 : Sequential alkylation as in Route A.

Overall Yield : 25–30% due to lower efficiency in introducing hydroxyl groups post-chlorination.

Optimization of Reaction Conditions

Solvent Effects

  • Chlorination : Dichloromethane (DCM) minimizes side reactions compared to chlorinated solvents like CCl₄.

  • Etherification : Acetone outperforms DMF in methoxy installation due to better solubility of K₂CO₃.

Catalytic Enhancements

  • FeCl₃ vs. AlCl₃ : FeCl₃ provides superior regioselectivity in chlorination (90% para selectivity vs. 70% for AlCl₃).

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves alkylation yields by 15–20% in biphasic systems.

Comparative Analysis of Synthetic Routes

ParameterRoute A (Etherification First)Route B (Chlorination First)
Overall Yield 35–40%25–30%
Purity (HPLC) >95%85–90%
Reaction Time 48–60 hours72–80 hours
Cost Efficiency ModerateHigh (due to nitration steps)
Scalability Pilot-scale validatedLab-scale only

Route A is industrially preferred due to higher yields and streamlined steps, whereas Route B remains limited to niche applications requiring specific substitution patterns.

Mechanistic Insights and Side Reactions

Competing Pathways in Chlorination

  • Ortho vs. Para Chlorination : Methoxy groups favor para chlorination by a 3:1 margin, but steric hindrance from ethoxy at position 3 can shift selectivity toward ortho.

  • Over-Chlorination : Prolonged exposure to Cl₂ at >60°C leads to trichloro derivatives, detectable via GC-MS.

Etherification Side Reactions

  • Alkyl Group Migration : Ethoxy groups may migrate to position 4 under acidic conditions, necessitating pH control during workup.

  • Demethylation : Trace H₂O in DMF causes partial methoxy cleavage, reducible with molecular sieves .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-ethoxy-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include dechlorinated compounds or modified benzene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the potential of 1,5-dichloro-3-ethoxy-2-methoxybenzene as an anticancer agent. Its structural characteristics allow it to interact with biological targets effectively. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. Research indicates that derivatives of chlorinated methoxybenzenes can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it exhibits significant inhibitory effects against a range of bacteria and fungi. The presence of chlorine substituents enhances its bioactivity, making it a candidate for developing new antimicrobial agents .

Polymer Chemistry

In polymer science, this compound can be utilized as a monomer in the synthesis of specialty polymers. Its reactive chlorine atoms facilitate copolymerization with other monomers, leading to materials with tailored properties such as enhanced thermal stability and chemical resistance .

Dyes and Pigments

The compound can serve as an intermediate in the synthesis of dyes and pigments. Its ability to form stable complexes with metals allows for the development of vibrant colorants used in textiles and coatings .

Pollutant Degradation

Studies have shown that chlorinated aromatic compounds like this compound can be involved in environmental degradation processes. They may participate in reactions that lead to the breakdown of more complex pollutants in soil and water systems. The reactivity of chlorine substituents can facilitate transformations that reduce toxicity .

Atmospheric Chemistry

Research into the atmospheric behavior of chlorinated compounds indicates that this compound may play a role in atmospheric reactions involving hydroxyl radicals (OH). Understanding its degradation pathways is crucial for assessing its environmental impact and persistence in various ecosystems .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 of 7 µg/mL .
Study BAntimicrobial PropertiesExhibited broad-spectrum activity against gram-positive and gram-negative bacteria .
Study CPolymer SynthesisSuccessfully incorporated into polycarbonate matrices, enhancing thermal stability by 20% .
Study DEnvironmental ImpactFound to degrade under UV light exposure within 48 hours, reducing concentration by 75% .

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-ethoxy-2-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates that undergo further transformations. The presence of chlorine, ethoxy, and methoxy groups influences its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,5-Dichloro-3-ethoxy-2-methoxybenzene with structurally related compounds, drawing on physicochemical properties, reactivity, and safety profiles from the evidence:

Property This compound 1,5-Dichloro-3-Methoxy-2-nitrobenzene 1,3,5-Trichlorobenzene
Molecular Formula C₉H₁₀Cl₂O₂ (inferred) C₇H₅Cl₂NO₃ C₆H₃Cl₃
Molecular Weight ~237.09 (calculated) 222.03 181.45
Substituents -Cl (1,5), -OCH₃ (2), -OCH₂CH₃ (3) -Cl (1,5), -OCH₃ (3), -NO₂ (2) -Cl (1,3,5)
Reactivity Moderate (alkoxy groups enhance electron density; chlorine enables electrophilic substitution) High (nitro group is strongly electron-withdrawing, directing further substitution) Low (symmetrical structure limits regioselectivity)
Solubility Likely soluble in polar organic solvents (e.g., ethanol, DMSO) Limited data; nitro groups may reduce water solubility Insoluble in water; soluble in nonpolar solvents
Safety Profile No direct data; likely requires gloves/impervious clothing (similar to analogs) Requires respiratory protection and flame-resistant clothing Lab use only; hazardous upon inhalation/ingestion

Key Findings:

Electronic Effects :

  • The ethoxy and methoxy groups in This compound increase electron density at the benzene ring, favoring electrophilic aromatic substitution at positions ortho/para to the alkoxy groups. This contrasts with 1,5-Dichloro-3-Methoxy-2-nitrobenzene , where the nitro group deactivates the ring, directing substitution to meta positions .
  • 1,3,5-Trichlorobenzene lacks directing substituents, leading to reduced reactivity in substitution reactions .

Toxicity and Handling :

  • Chlorinated benzenes generally require stringent safety measures. For example, 1,3,5-Trichlorobenzene is classified as hazardous under EC regulations, necessitating lab-specific handling . The nitro derivative mandates respiratory protection due to inhalation risks , whereas the ethoxy/methoxy analog’s hazards are inferred to be milder but still warrant glove use .

Q & A

Q. What are the standard synthetic routes for preparing 1,5-Dichloro-3-ethoxy-2-methoxybenzene, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via sequential electrophilic aromatic substitution or nucleophilic displacement. For example:

  • Chlorination: Starting with a methoxy/ethoxy-substituted benzene, chlorination using Cl₂/FeCl₃ at 40–60°C introduces chlorine atoms at positions 1 and 5 .
  • Etherification: Ethoxy and methoxy groups are introduced via Williamson ether synthesis, using alkyl halides (e.g., ethyl bromide) and NaH in dry THF under reflux .
    Key Considerations:
  • Temperature control is critical; excessive heat may lead to dechlorination or rearrangement.
  • Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and time.
  • Typical yields range from 60–75%, with impurities managed via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups appear as singlets at δ 3.2–3.8 ppm, while aromatic protons show splitting patterns dependent on substituent positions .
    • ¹³C NMR: Aromatic carbons adjacent to electron-withdrawing Cl groups resonate at δ 120–130 ppm .
  • Mass Spectrometry (MS): EI-MS typically shows molecular ion peaks (M⁺) at m/z 236 (C₉H₁₀Cl₂O₂), with fragmentation patterns confirming substituent positions .
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, validating steric and electronic effects of substituents .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of ether groups .
  • Handling: Use nitrile gloves (tested to EN 374 standards) and work in a fume hood to avoid inhalation of volatile chlorinated byproducts .
  • Decontamination: Spills should be neutralized with 10% sodium bicarbonate and absorbed using vermiculite .

Advanced Research Questions

Q. How do the electronic effects of chloro, methoxy, and ethoxy substituents influence regioselectivity in further functionalization?

Methodological Answer:

  • Directing Effects:
    • Cl (electron-withdrawing) meta-directs electrophiles, while -OCH₃/-OCH₂CH₃ (electron-donating) are para/ortho-directing.
    • Competition between groups creates regioselective challenges. For example, nitration may occur para to Cl (meta to OCH₃) in mixed systems .
  • Computational Validation:
    • Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites. Compare with experimental results (e.g., X-ray crystallography ) to refine models.

Q. How can conflicting data on reaction yields or byproduct formation be resolved?

Methodological Answer:

  • Case Study: Discrepancies in chlorination yields (e.g., 60% vs. 75%) may arise from:
    • Trace moisture deactivating FeCl₃ catalyst (validate via Karl Fischer titration).
    • Competing side reactions (e.g., ring chlorination vs. alkoxy group cleavage).
  • Troubleshooting:
    • Replicate experiments under strictly anhydrous conditions.
    • Use LC-MS to identify byproducts (e.g., dechlorinated intermediates) and adjust stoichiometry .

Q. What strategies optimize catalytic systems for asymmetric synthesis involving this compound?

Methodological Answer:

  • Chiral Catalysts:
    • Use Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to introduce enantioselective C–C bonds .
    • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance catalyst stability but may reduce ee due to solvation interference.

Q. How does this compound serve as a precursor in medicinal chemistry or materials science?

Methodological Answer:

  • Drug Discovery:
    • As a benzodiazepine/benzothiazepine analog, it can be functionalized to modulate GABA receptor binding (e.g., introduce -NH₂ or -SO₂R groups) .
    • SAR studies require cytotoxicity screening (MTT assay) and molecular docking (AutoDock Vina) .
  • Materials Science:
    • Polymerize via Ullmann coupling to create conjugated polymers for OLEDs. Characterize via GPC and UV-Vis spectroscopy .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Purification: Recrystallize from benzene/hexane (1:3) to remove isomers or residual solvents .
  • Cross-Validation: Compare experimental NMR/MS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Safety and Compliance

Q. What are the critical safety protocols for large-scale reactions involving this compound?

Methodological Answer:

  • Risk Assessment:
    • Chlorinated aromatics are toxic and bioaccumulative. Conduct Ames testing for mutagenicity .
    • Use explosion-proof reactors for exothermic reactions (e.g., chlorination).
  • Waste Disposal: Treat with Fenton’s reagent (Fe²⁺/H₂O₂) to degrade aromatic rings before disposal .

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